3-ethyl-N-[3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propyl]triazole-4-carboxamide
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Overview
Description
3-ethyl-N-[3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propyl]triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzothiazole moiety, which is often associated with significant pharmacological properties, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-N-[3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propyl]triazole-4-carboxamide typically involves multiple steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Alkylation: The benzothiazole derivative is then alkylated with a suitable alkyl halide to introduce the propyl group.
Triazole Formation: The alkylated benzothiazole is reacted with an azide compound under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to form the triazole ring.
Amidation: Finally, the triazole derivative is subjected to amidation with ethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the benzothiazole moiety, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to introduce new substituents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. The benzothiazole and triazole moieties are known to interact with various biological targets, making this compound a candidate for drug development.
Medicine
In medicine, 3-ethyl-N-[3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propyl]triazole-4-carboxamide is investigated for its potential therapeutic effects. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, depending on its interaction with specific biological pathways.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity. It may also find applications in the agrochemical industry as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 3-ethyl-N-[3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propyl]triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can bind to active sites of enzymes, inhibiting their activity, while the triazole ring can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- 3-ethyl-N-[3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propyl]triazole-4-carboxamide
- N-[3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propyl]triazole-4-carboxamide
- 3-ethyl-N-[3-(1,3-benzothiazol-2-yl)propyl]triazole-4-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of the benzothiazole and triazole moieties, which confer distinct chemical and biological properties. This combination allows for unique interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-ethyl-N-[3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5OS/c1-2-20-12(10-17-19-20)15(21)16-9-5-8-14-18-11-6-3-4-7-13(11)22-14/h10H,2-9H2,1H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEACMOOUXIBHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=N1)C(=O)NCCCC2=NC3=C(S2)CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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